molecular formula C11H8F2N2O B1474763 1-(2,4-difluorobenzyl)-1H-imidazole-4-carbaldehyde CAS No. 1698281-37-6

1-(2,4-difluorobenzyl)-1H-imidazole-4-carbaldehyde

Cat. No.: B1474763
CAS No.: 1698281-37-6
M. Wt: 222.19 g/mol
InChI Key: DGYNHHZKCVRHHK-UHFFFAOYSA-N
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Description

1-(2,4-difluorobenzyl)-1H-imidazole-4-carbaldehyde is a useful research compound. Its molecular formula is C11H8F2N2O and its molecular weight is 222.19 g/mol. The purity is usually 95%.
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Scientific Research Applications

Non-Linear Optical (NLO) Materials

1-(2,4-difluorobenzyl)-1H-imidazole-4-carbaldehyde has been studied for its potential in non-linear optical (NLO) applications. Researchers synthesized derivatives of this compound and characterized them using various techniques. The compounds exhibited significant NLO properties due to high molecular hyperpolarizability values, suggesting their applicability in NLO devices. The study highlights the importance of intramolecular charge transfer and the effect of substituents on NLO behavior, indicating that these compounds are promising candidates for NLO materials (Manikandan, Perumal, & Jayamoorthy, 2019).

Synthesis of Imidazole Derivatives

The compound has also been used as a precursor in the synthesis of various imidazole derivatives with potential biological activities. Starting from 4-methyl-1H-imidazole-5-carbaldehyde, researchers derived the N-1 atom of the imidazole ring with different alkyl groups to produce new compounds. These derivatives were then used to synthesize other imidazolium compounds, showcasing the versatility of this compound in the synthesis of biologically relevant molecules (Orhan, Kose, Alkan, & Öztürk, 2019).

Antioxidant Studies

In another study, derivatives of the compound were synthesized and screened for their antioxidant properties. The research demonstrated that these derivatives could inhibit oxidative stress effectively, with certain compounds showing significant inhibition compared to standard antioxidants. This suggests that this compound derivatives could be explored further for their antioxidant applications (Nikhila, Batakurki, & Yallur, 2020).

Properties

IUPAC Name

1-[(2,4-difluorophenyl)methyl]imidazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F2N2O/c12-9-2-1-8(11(13)3-9)4-15-5-10(6-16)14-7-15/h1-3,5-7H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGYNHHZKCVRHHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)CN2C=C(N=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.